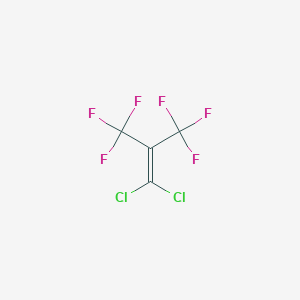
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is an organofluorine compound with the molecular formula C4H2Cl2F6. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated hydrocarbon. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene can be synthesized through the fluorination and dehydrohalogenation of 1,1,1,3,3-pentachloropropane . The reaction typically involves the use of hydrogen fluoride as a fluorinating agent under controlled conditions to replace chlorine atoms with fluorine atoms.
Industrial Production Methods
The industrial production of this compound involves large-scale fluorination processes, where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as distillation and purification to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can replace chlorine atoms.
Catalysts: Often used to facilitate the reactions, such as palladium or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while addition reactions can lead to the formation of various adducts.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, although its use is limited due to its reactivity.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials due to its unique properties
Wirkmechanismus
The mechanism of action of 1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Addition: The compound can add to nucleophilic sites in molecules.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)propane: Similar in structure but differs in the position of chlorine atoms.
1,1-Dichloro-2,2,2-trifluoroethane: Shares the dichloro-trifluoro motif but has a different carbon backbone.
1,1,2-Trichloro-3,3,3-trifluoropropene: Another halogenated hydrocarbon with similar properties.
Uniqueness
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in specialized industrial and research applications.
Eigenschaften
Molekularformel |
C4Cl2F6 |
|---|---|
Molekulargewicht |
232.94 g/mol |
IUPAC-Name |
1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4Cl2F6/c5-2(6)1(3(7,8)9)4(10,11)12 |
InChI-Schlüssel |
RVRJTLBVIRWMLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(Cl)Cl)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


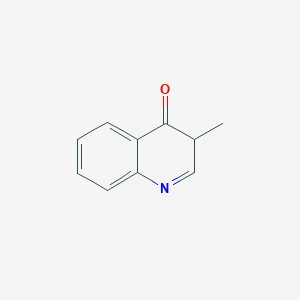
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
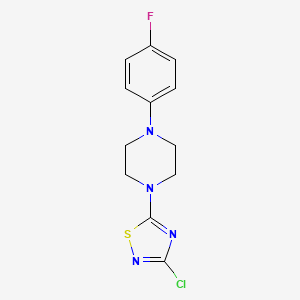
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)
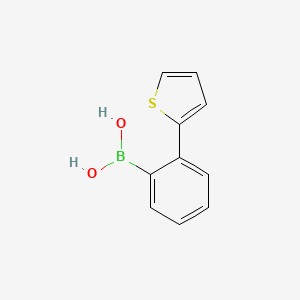

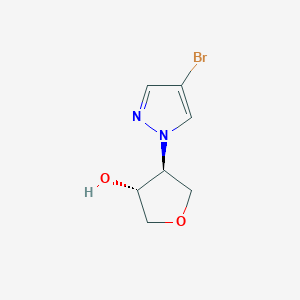

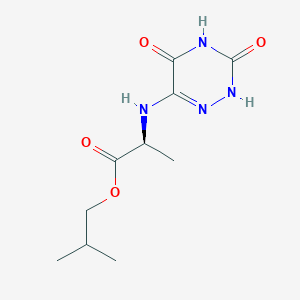
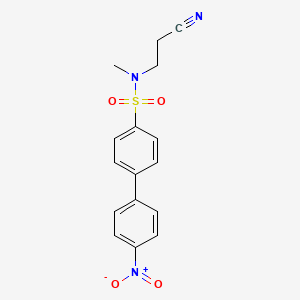
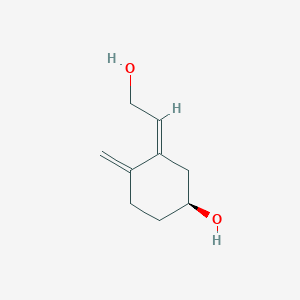
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
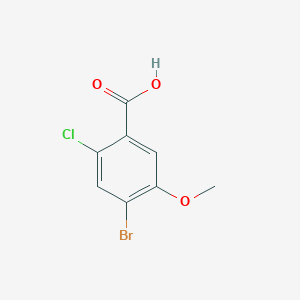
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
